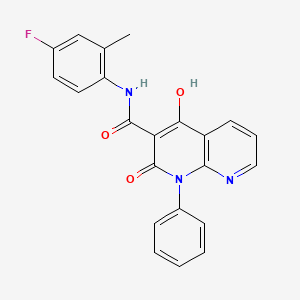

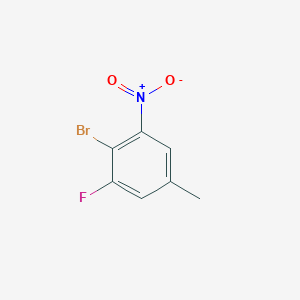

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a building block chemical that can be used within organic chemistry to prepare components which can be utilized within desirable industries, for example pharmaceuticals and materials science . It has a molecular weight of 234.02 .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BrFNO2 . The average mass is 234.023 Da and the monoisotopic mass is 232.948761 Da .Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

The synthesis of radiolabeled compounds for imaging and diagnostic purposes often involves complex organic molecules like 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. For example, in the study by Klok et al. (2006), a radiolabeled compound, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), was synthesized in a two-step reaction sequence starting from a bromo-fluoro-nitrobenzene derivative. This compound is used in positron emission tomography (PET) imaging, highlighting its application in medical diagnostics (Klok, Klein, Herscheid, & Windhorst, 2006).

Improvement of Solar Cell Efficiency

In the context of polymer solar cells (PSCs), this compound derivatives have been used to enhance the efficiency of electron transfer processes. Fu et al. (2015) introduced a fluorescent inhibitor based on a bromo-nitrobenzene derivative to the active layer of PSCs, which significantly improved the power conversion efficiency (PCE) by over 57% compared to reference cells. This demonstrates the compound's role in advancing renewable energy technologies (Fu et al., 2015).

Nitration Studies

The reactivity of fluorinated benzene compounds towards nitration has been explored, offering insights into the synthesis of polyfluoro-benzenes and -biphenyls. Coe, Jukes, and Tatlow (1966) investigated the nitration of various polyfluoro-benzenes, including those related to this compound, to obtain mononitro-compounds. Such studies are crucial for the development of new materials and chemicals with specific properties (Coe, Jukes, & Tatlow, 1966).

Molecular Spectroscopy and Electron Transfer

Research into the electron attachment and detachment processes in nitrobenzene derivatives, including fluorinated compounds, provides valuable information for understanding molecular spectroscopy and the mechanisms of electron transfer. Studies by Asfandiarov et al. (2007) on temporary anion states and dissociative electron attachment to nitrobenzene derivatives contribute to our knowledge of molecular interactions and reactions crucial for analytical and physical chemistry (Asfandiarov et al., 2007).

Material Science and Synthesis

The compound's role extends into material science, where its derivatives are used in synthesizing new materials. For instance, the preparation of fluorinated biphenyls is critical for the manufacture of various pharmaceuticals and materials with specific properties. Research by Qiu et al. (2009) on a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, exemplifies the application of such compounds in organic synthesis and material science (Qiu et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

The mode of action would depend on the specific biological target. The compound could potentially act as an inhibitor or activator of its target, depending on the nature of the interaction. The nitro group, for instance, is a strong electron-withdrawing group, which could influence the compound’s reactivity .

Pharmacokinetics

Factors such as its molecular weight, solubility, and the presence of various functional groups could influence these properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by exposure to light or heat .

Propriétés

IUPAC Name |

2-bromo-1-fluoro-5-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHSOFUPFHGQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2978599.png)

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2978608.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2978609.png)

![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)